molecular formula C11H12O2 B1344153 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde CAS No. 38002-92-5

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

Cat. No. B1344153
CAS RN: 38002-92-5
M. Wt: 176.21 g/mol
InChI Key: IUTPTZWADKNRNW-UHFFFAOYSA-N
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Description

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as dihydrobenzofurans. These compounds contain a benzofuran moiety that has been hydrogenated on one of the rings, resulting in a saturated five-membered ring fused to an aromatic six-membered ring. The specific structure of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde includes additional methyl groups at the 2-position and an aldehyde functional group at the 5-position of the dihydrobenzofuran ring system.

Synthesis Analysis

The synthesis of related dibenzofuran carboxaldehydes has been reported, where formylation of 2-methoxydibenzo[b,d]furan with α,α-dichloromethyl methyl ether and tin(IV) chloride resulted in a high yield of aldehydes . Although the synthesis of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is not directly described, the methodologies used for the synthesis of similar compounds could potentially be adapted for its synthesis. Additionally, a one-pot synthesis strategy for 2-aryl-5-substituted-2,3-dihydrobenzofurans has been developed, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

While the molecular structure of 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde is not directly discussed in the provided papers, the structure of a related compound, dimethylindium-pyridine-2-carbaldehyde oximate, has been analyzed. This compound features a complex coordination geometry around the indium atoms and includes a dimeric structure with fused rings . Insights from this analysis could be informative when considering the molecular geometry and potential reactivity of the dihydrobenzofuran compound.

Chemical Reactions Analysis

The provided papers do not detail chemical reactions specifically involving 2,2-dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde. However, the synthesis of dibenzofuran carboxaldehydes and their subsequent use in the synthesis of novel β-phenylethylamines and NBOMe derivatives indicates that aldehydes in this class can participate in further chemical transformations, potentially leading to biologically active compounds . The one-pot synthesis approach for related dihydrobenzofurans also suggests a versatility in chemical reactions for this class of compounds .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of pH-Sensitive Spin Probes

Research demonstrates the synthesis of new pH-sensitive spin probes through reactions involving Grignard reagents. The study outlines the conversion of specific oximes to cyano derivatives, reacting with primary or secondary amines to form compounds that, upon treatment and oxidation, yield stable nitroxides. These nitroxides serve as pH-sensitive probes, highlighting the compound's role in creating sensitive analytical tools for scientific studies (Kirilyuk et al., 2003).

Synthesis of Novel Compounds

Another study focused on the reaction of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one with a related compound, leading to a title compound that crystallizes in a specific space group. This research showcases the potential of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde in synthesizing new chemical structures with potential applications in materials science and molecular engineering (Arderne et al., 2021).

Exploration of Natural Compounds

A significant application is in the study of natural chiral 2-isopropenyl-2,3-dihydrobenzofurans, such as (+)-remirol, (+)-remiridiol, (+)-angenomalin, and (+)-isoangenomalin. These studies involve kinetic resolutions and chiral syntheses, contributing to our understanding of natural products' chemical diversity and biological activity (Yamaguchi et al., 2003).

Ultrasound-Promoted Stereoselective Synthesis

Ultrasound irradiation has been used to promote the synthesis of derivatives from 2,3-dihydrobenzofuran-5-carbaldehyde, demonstrating the compound's versatility in green chemistry applications. This method highlights energy efficiency and waste reduction, emphasizing the significance of 2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde in developing environmentally friendly synthetic processes (Adole et al., 2020).

Future Directions

The future directions for “2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde” and similar compounds could involve further exploration of their synthesis methods and potential applications in various fields, given the wide range of biological activities exhibited by benzofuran compounds .

properties

IUPAC Name

2,2-dimethyl-3H-1-benzofuran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)6-9-5-8(7-12)3-4-10(9)13-11/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUTPTZWADKNRNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C=CC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625034
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-2,3-dihydrobenzofuran-5-carbaldehyde

CAS RN

38002-92-5
Record name 2,3-Dihydro-2,2-dimethyl-5-benzofurancarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38002-92-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dimethyl-2,3-dihydro-1-benzofuran-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
SR Mooring, H Jin, NS Devi, AA Jabbar… - Journal of medicinal …, 2011 - ACS Publications
Hypoxia, a reduction in partial oxygen pressure, is a salient property of solid tumors. Hypoxia drives malignant progression and metastasis in tumors and participates in tumor resistance …
Number of citations: 51 pubs.acs.org
SR Mooring - 2010 - scholarworks.gsu.edu
Cancer accounts for nearly one-quarter of deaths in the United States, exceeded only by heart diseases. In 2006, there were 559,888 cancer deaths in the US. Finding effective …
Number of citations: 5 scholarworks.gsu.edu
FN Li, NJ Kim, SM Paek, DY Kwon, KH Min… - Bioorganic & medicinal …, 2009 - Elsevier
We have developed a new class of diarylalkyl amides as novel TRPV1 antagonists. They exhibited potent 45 Ca 2+ uptake inhibitions in rat DRG neuron. In particular, the amide 59 was …
Number of citations: 18 www.sciencedirect.com

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